molecular formula C16H15NO B8315354 3'-Methylcinnamanilide

3'-Methylcinnamanilide

Cat. No.: B8315354
M. Wt: 237.30 g/mol
InChI Key: DCZZGCCJBFBLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methylacetanilide (CAS: 537-92-8) is an aromatic amide derivative with the molecular formula C₉H₁₁NO . Structurally, it consists of a benzene ring substituted with a methyl group (-CH₃) at the meta position relative to an acetamide (-NHCOCH₃) functional group. This compound is part of the acetanilide family, widely studied for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(3-methylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO/c1-13-6-5-9-15(12-13)17-16(18)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18)

InChI Key

DCZZGCCJBFBLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Identifiers and Synonyms:

The compound is known by multiple synonyms, including:

  • N-Acetyl-m-toluidine
  • m-Methylacetanilide
  • 3-Acetamidotoluene
  • m-Acetotoluidide .

Its registry numbers include CAS-537-92-8, MFCD00014962, and others, as listed in authoritative databases such as CC-DPS (Chemical Compounds Deep Profiling Services) .

Comparison with Similar Compounds

3'-Methylacetanilide belongs to a class of substituted acetanilides. Below is a comparative analysis with structurally related compounds, focusing on positional isomers and functional group analogs (data inferred from CC-DPS reports and QSAR-based profiling ):

Table 1: Structural and Functional Comparison

Compound CAS Number Substituent Position Key Properties (Typical) Applications/Notes
3'-Methylacetanilide 537-92-8 Meta (-CH₃, -NHCOCH₃) Moderate polarity, intermediate solubility in organic solvents Intermediate in dye synthesis, pharmaceutical precursors
N-Acetyl-p-toluidine 103-89-9 Para (-CH₃, -NHCOCH₃) Higher crystallinity, lower solubility Used in anticonvulsant drug synthesis
Acetyl-o-toluidine 120-66-1 Ortho (-CH₃, -NHCOCH₃) Higher reactivity due to steric effects Precursor for agrochemicals
Acetanilide 103-84-4 No methyl substitution Low melting point (114°C), high solubility in water Historical use as an analgesic (now obsolete)

Key Observations:

Positional Isomerism Effects :

  • The meta substitution in 3'-Methylacetanilide reduces steric hindrance compared to the ortho isomer, enhancing its stability in reaction conditions .
  • The para isomer (N-Acetyl-p-toluidine) exhibits higher crystallinity due to symmetrical molecular packing, making it preferable in solid-phase syntheses.

Functional Group Influence :

  • The acetamide group (-NHCOCH₃) in all analogs confers moderate hydrophilicity, but solubility varies with substituent position. For instance, the para isomer’s symmetry reduces its solubility in polar solvents compared to the meta derivative.

Reactivity and Applications :

  • 3'-Methylacetanilide’s meta-substitution pattern makes it a versatile intermediate in synthesizing dyes and heterocyclic compounds, where regioselectivity is critical .
  • In contrast, the ortho isomer’s steric effects limit its use in bulky reactions but favor niche applications in agrochemicals.

Research Findings and Trends

  • QSAR Studies : Quantum chemistry-based models predict that 3'-Methylacetanilide’s electronic profile (e.g., dipole moment, HOMO-LUMO gap) differs significantly from its ortho and para isomers, influencing its binding affinity in biological systems .
  • Thermodynamic Data : Statistical thermodynamics analyses suggest that the meta isomer has a marginally higher thermal stability (ΔH of vaporization ~52 kJ/mol) compared to the ortho analog .

Notes on Data Limitations

The evidence provided lacks explicit numerical data (e.g., melting points, solubility values) for 3'-Methylacetanilide and its analogs.

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